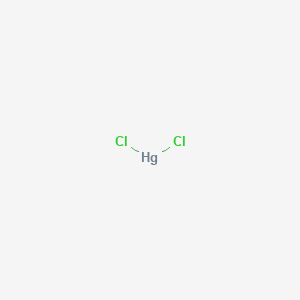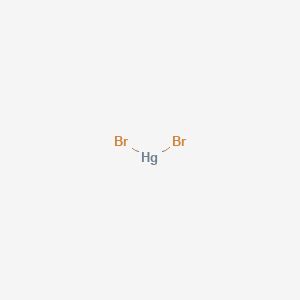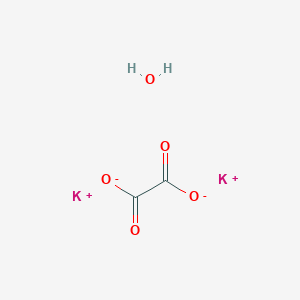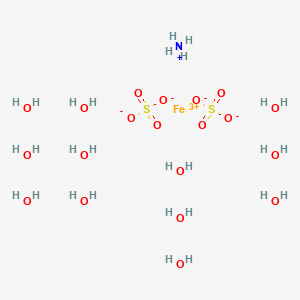
Mercuric chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercuric chloride, also known as mercury(II) chloride, is a chemical compound with the formula HgCl₂. It is a white crystalline solid that is highly toxic and corrosive to mucous membranes. Historically, it has been used in various applications such as a disinfectant, antiseptic, fungicide, and wood preservative . This compound is also known for its use in the preservation of anatomical specimens and in the tanning of leather .
作用机制
Unilateral nephrectomy induces a dramatic change in single-kidney structure and function. Therefore, the effects of nephrotoxins may be altered. To evaluate this possibility, mercuric chloride (2 mg/kg, subcutaneous was given to male, Sprague-Dawley rats 2 days following either unilateral nephrectomy or sham surgery. Nonoliguric acute renal failure developed and was qualitatively similar in both groups. Glomerular filtration rate reached a nadir on day 2 and was reduced to a greater extent in the unilateral nephrectomy group. Furthermore, recovery of glomerular filtration was slower and occurred to lesser extent by day 10 in the animals subjected to unilateral nephrectomy. Evidence of significant tubular dysfunction was present during the acute phase in both groups, as reflected by changes in the fractional excretion of sodium or lysozyme. Persistent tubular dysfunction was noted on day 10 in both the sham and unilateral nephrectomy groups, but the degree of dysfunction was greater in the unilateral nephrectomy animals. The in vitro uptake of organic ions by renal cortical slices was reduced 24 hr following the injection of this compound although no difference was seen between the experimental groups. Merury content within renal cortex was not increased in the unilateral nephrectomy group at 1 or 3 hr but was higher 24 hr postinjection. Total urinary mercury excretion during the first day was not altered by unilateral nephrectomy although single-kidney excretion was increased dramatically.
Six day old rats were treated subcutaneously with the proximal tubule toxicant this compound (1 or 3.2 mg/kg) or saline. Twenty four hours later, when evidence of mercury nephrotoxicity is detectable, creatinine clearance, and the fractonal excretion of water and various components of the filtrate were determined using a 2 hr clearance priod immediately after injection of a diuretic. The effects of mercury (3.2 mg/kg) were consistent with its ability to cause acute renal failure and proximal tubular necrosis and also indicated an apparent disruption of the cycling of urea in the nephron. A decrease in the fractional excretion of water, combined sodium and potassium and total osmotic solutes indicated that the diuretic response tho acetazolamide was markedly attenuated in the this compound-treated pups whereas the responses to furosemide, chlorothiazide and amiloride were not altered by mercury treatment.
Cultures of some aerobically grown strains of Salmonella typhimurium and Escherichia coli contain up to 24 uM extracellular glutathione ... in addition to having intracellular glutathione concentrations in the millimolar range. The addition of 26 uM glutathione to cultures of S typhimurium strain TA1534 partially protected the bacteria from the toxic effects causing growth delay by 54 uM N-methyl-N'-nitro-N-nitrosoguanidine. ... The addition of micromolar glutathione to cultures of an Escherichia coli glutathione strain protected the cells from growth inhibition by micromolar concentrations of this compound, methyl this compound, silver nitrate, cisplatin, cadmium chloride, cadmium sulfate, and iodoacetamide. In the cases of this compound, cisplatin, N-methyl-N'nitro-nitorsoguanidine, silver nitrate, and iodoacetamide, reaction products with glutathione were detected by paper chromatography.
As manifest by tubular collapse and the virtual absence of flow into the glomerulotubular junction, filtration in most nephrons (SNGFR) of rats poisoned with 9 mg/kg body wt this compound 16 to 28 hours earlier was virtually absent. Arterial colloid osmotic pressure and Bowman's space pressure were modestly depressed (p < 0.05) and mean blood pressure was reduced from 115 +/- mm mercury (SEM) to 97 +/- 1 mm mercury (p < 0.001). Glomerular capillary hydraulic pressure (Pg), 25.6 +/- 1.3 mm mercury was some 24 mm mercury lower than control (p < 0.001) and yielded a net afferent effective filtration pressure (Pnet) of 4.1 +/- 1.2 mm mercury. Excluding three rats with values greater than 10 mm mercury net afferent effective filtration pressure averaged 2.0 +/- 0.9 mm mercury (n= 7 rats) versus 20.0 +/- 1.8 mm mercury in controls (n= 10, p < 0.001), the former being statistically almost indistinguishable from 0 mm mercury and barely able to support any filtration. This decrease in Hg was caused by a major increase in preglomerular resistance and a reciprocal fall in efferent arteriolar resistance, the preglomerular resistance/efferent arteriolar resistance ratio of 7.2 +/- 0.8 being four fold higher than control (p < 0.001). Renocortical blood flow was not different from control (p > 0.2).
For more Mechanism of Action (Complete) data for this compound (11 total), please visit the HSDB record page.
生化分析
Biochemical Properties
Mercuric chloride is not a salt composed of discrete ions, but rather is composed of linear triatomic molecules . It interacts with various biomolecules, particularly those containing sulfhydryl groups, such as enzymes and proteins . These interactions can disrupt cellular signaling pathways and alter gene expression .
Cellular Effects
This compound has been shown to have detrimental effects on various types of cells and cellular processes . It can damage the nervous system, causing symptoms such as tremors, spasms, memory loss, hallucinations, severe sadness, and increased excitability . It also affects the renal system and gastrointestinal tract .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma, disrupting receptors, and intracellular signals . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Long-term exposure to this compound can lead to changes in cellular function over time . It has been shown to cause spatial learning and memory impairments and hippocampal mitochondrial dysfunction in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses can lead to severe toxicity, affecting the nervous system, kidneys, and other organs . Lower doses can still cause significant health effects, including spatial learning and memory impairments .
Metabolic Pathways
This compound can disrupt various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It is readily absorbed by the gastrointestinal tract and subsequently enters systemic circulation, which facilitates the delivery of mercuric ions to target organs .
Subcellular Localization
This compound can be localized within various subcellular compartments. For instance, it has been shown to accumulate in the apical zone of the stratum corneum, a layer of the skin . This suggests that this compound may have a reservoir function in this region .
准备方法
Synthetic Routes and Reaction Conditions: Mercuric chloride can be synthesized through several methods:
Direct Chlorination: One common method involves the direct chlorination of mercury. This reaction can be represented as: [ \text{Hg} + \text{Cl}_2 \rightarrow \text{HgCl}_2 ]
Reaction with Hydrochloric Acid: Another method involves adding hydrochloric acid to a hot, concentrated solution of mercury(I) nitrate: [ \text{Hg}_2(\text{NO}_3)_2 + 4\text{HCl} \rightarrow 2\text{HgCl}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ]
Industrial Production Methods: Industrially, this compound is produced by the direct reaction of chlorine gas with mercury or by the reaction of mercury(I) chloride with chlorine .
化学反应分析
Mercuric chloride undergoes various types of chemical reactions, including:
-
Oxidation and Reduction:
- This compound can be reduced to metallic mercury by reducing agents such as tin(II) chloride: [ \text{HgCl}_2 + \text{SnCl}_2 \rightarrow \text{Hg} + \text{SnCl}_4 ]
- It can also be oxidized to form mercury(II) oxide in the presence of strong oxidizing agents.
-
Substitution Reactions:
- This compound reacts with ammonia to form mercury(II) amidochloride: [ \text{HgCl}_2 + 2\text{NH}_3 \rightarrow \text{Hg(NH}_2\text{)Cl} + \text{NH}_4\text{Cl} ]
-
Complex Formation:
科学研究应用
Mercuric chloride has a wide range of applications in scientific research:
-
Chemistry:
- It is used as a reagent in analytical chemistry for the detection of certain compounds.
- It serves as a catalyst in organic synthesis, particularly in the conversion of acetylene to vinyl chloride .
-
Biology and Medicine:
- Historically, this compound was used to treat syphilis, although it is no longer used for this purpose due to its toxicity .
- It is used in histology for the preservation of tissue samples.
-
Industry:
相似化合物的比较
Mercuric chloride can be compared with other mercury compounds such as:
-
Mercurous Chloride (Hg₂Cl₂):
- Less toxic than this compound but still harmful. It is used in some medicinal applications and as a laboratory reagent .
-
Mercuric Nitrate (Hg(NO₃)₂):
-
Mercuric Oxide (HgO):
This compound is unique due to its high solubility in water and its ability to form complexes with a wide range of ligands, making it highly versatile in various chemical reactions .
属性
IUPAC Name |
mercury(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJROJCJINYWOX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Hg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Hg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)











